molecular formula C13H17BF3NO3 B15202020 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine

Cat. No.: B15202020
M. Wt: 303.09 g/mol
InChI Key: YOVQVAXVIFGFNC-UHFFFAOYSA-N
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Description

Chemical Structure: This compound (CAS: Not explicitly listed in evidence; structurally similar to compounds in and ) is a pyridine derivative featuring a methoxy group at position 2, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at position 5, and a trifluoromethyl group at position 2. Its molecular formula is C₁₃H₁₆BF₃NO₃ (based on structural analogs in ).

Key Applications:
Boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions () for synthesizing biaryl structures in pharmaceuticals and materials science. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound valuable in drug discovery .

Properties

Molecular Formula

C13H17BF3NO3

Molecular Weight

303.09 g/mol

IUPAC Name

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-7-18-10(19-5)6-8(9)13(15,16)17/h6-7H,1-5H3

InChI Key

YOVQVAXVIFGFNC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine and trifluoromethyl iodide.

    Formation of the Pyridine Ring: The pyridine ring is formed through a series of reactions, including halogenation and subsequent substitution reactions.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative.

    Final Product Isolation: The final product is isolated through purification techniques such as column chromatography and recrystallization.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety facilitates palladium-catalyzed cross-couplings with aryl/heteroaryl halides. Key examples include:

Substrate Catalyst Base Solvent Temp (°C) Yield Source
5-Bromo-3-difluoromethyl-2-methoxy-pyridinePdCl₂(dppf)-CH₂Cl₂KOAc1,4-Dioxane8033%
6-Chloro-5-methylpyridin-2-yl derivativePd(dppf)Cl₂KOAcDMF8067%
N-(6-Chloro-5-methylpyridin-2-yl) derivativePd(PPh₃)₄Na₂CO₃1,2-Dimethoxyethane/H₂O120 (microwave)72%

Mechanistic Notes :

  • The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate, and reductive elimination to form the biaryl bond .

  • Polar aprotic solvents (e.g., DMF, dioxane) improve catalyst stability, while microwave irradiation accelerates kinetics .

Electrophilic Aromatic Substitution (EAS)

Reaction Electrophile Conditions Outcome Source
NitrationHNO₃/H₂SO₄0–5°C, 2 hoursLimited reactivity observed
HalogenationCl₂/FeCl₃RT, inert atmosphereLow regioselectivity

Key Insight :

  • The trifluoromethyl group deactivates the ring, requiring harsh conditions for substitution .

Boronate Hydrolysis

The pinacol boronate hydrolyzes to the boronic acid under acidic conditions:
B(pin)HCl, H₂OB(OH)2\text{B(pin)} \xrightarrow{\text{HCl, H₂O}} \text{B(OH)}_2

  • This reaction is reversible; the boronic acid reforms the ester in pinacol .

Methoxy Group Substitution

The methoxy group undergoes nucleophilic displacement with strong nucleophiles (e.g., amines):

Nucleophile Conditions Yield Source
NH₃CuI, 120°C, 24 hoursModerate
HS⁻NaSH, DMSO, 100°CLow

Boronate Oxidation

The boronate ester oxidizes to a boronic acid under oxidative conditions (e.g., H₂O₂, NaOH).

Pyridine Ring Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, but the -CF₃ group remains intact .

Side Reactions and Stability Considerations

  • Protic Solvents : Prolonged exposure to water or alcohols hydrolyzes the boronate, reducing coupling efficiency .

  • Thermal Decomposition : Degrades above 150°C, releasing boron-containing byproducts .

Scientific Research Applications

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine has a wide range of scientific research applications:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving pyridine derivatives.

    Medicine: It is explored for its potential therapeutic properties, including its role as a building block in the synthesis of drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups can modulate the compound’s electronic properties, influencing its reactivity and binding affinity. The dioxaborolane moiety is particularly important in cross-coupling reactions, where it forms stable intermediates with palladium catalysts, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues :

The compound is compared to pyridine-based boronate esters with variations in substituent positions, electronic groups, and heterocyclic cores.

Compound Name Substituents Molecular Weight Key Features Evidence ID
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Methoxy (C2), boronate (C5) 273.30 Lacks trifluoromethyl group; simpler structure for basic coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine Trifluoromethyl (C2), boronate (C4) 273.06 Trifluoromethyl at C2 alters electronic effects; lower steric hindrance.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine Trifluoromethyl (C5), boronate (C3) 273.06 Uncommon substitution pattern; potential for asymmetric coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Amino (C2), trifluoromethyl (C4), boronate (C5) 288.07 Amino group increases polarity; suitable for hydrophilic drug candidates.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole Thiazole core, methoxy (C2), boronate (C5) 269.12 Heterocyclic thiazole core alters electronic density and reactivity.

Electronic and Steric Effects :

Methoxy vs. Amino Groups: The methoxy group in the target compound is electron-donating, enhancing the pyridine ring's electron density, which may slow oxidative addition in cross-coupling reactions compared to amino-substituted analogs . Amino groups (e.g., in ) increase solubility in aqueous media but may require protection during synthesis .

Heterocyclic Cores :

  • Thiazole-based analogs () exhibit distinct electronic profiles due to sulfur's electronegativity, favoring reactions with electron-deficient partners .

Reactivity in Cross-Coupling Reactions :

  • Suzuki-Miyaura Coupling: The target compound’s trifluoromethyl group at C4 may slow transmetallation due to steric effects, requiring optimized conditions (e.g., higher temperatures or bulky ligands) compared to C2-substituted analogs . Amino-substituted derivatives () show faster coupling rates in polar solvents like DMF due to improved solubility .
  • Stability :

    • Boronate esters with electron-withdrawing groups (e.g., trifluoromethyl) are less prone to hydrolysis than electron-donating analogs, enhancing shelf life .

Biological Activity

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies to provide a comprehensive overview.

  • IUPAC Name : this compound
  • Molecular Formula : C15H23BF3O3
  • CAS Number : 445264-61-9

The compound acts primarily through its interaction with various biological targets. Its boron-containing structure is known to facilitate reactions with nucleophiles in biological systems. The trifluoromethyl group may enhance lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that certain pyridine derivatives can inhibit cell proliferation in various cancer cell lines. The IC50 values were reported in the nanomolar range for several derivatives .
  • In vivo studies using xenograft models have shown that compounds similar to this compound can significantly reduce tumor growth compared to control groups .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyridine derivatives:

  • Compounds with similar structures have been shown to modulate inflammatory pathways effectively. For example, they can inhibit the production of pro-inflammatory cytokines in activated microglial cells .

Neuroprotective Effects

The compound is also being investigated for neuroprotective properties:

  • In models of neurodegenerative diseases such as Alzheimer's disease, pyridine derivatives have demonstrated the ability to inhibit key enzymes involved in neuroinflammation and neuronal apoptosis .

Case Studies

StudyFindings
Study 1Demonstrated significant inhibition of tumor growth in MDA-MB-231 breast cancer xenograft models.
Study 2Showed anti-inflammatory effects in BV2 microglial cells with reduced cytokine release.
Study 3Indicated neuroprotective effects through inhibition of DYRK1A enzyme activity in Alzheimer's models.

Toxicological Profile

While exploring the biological activities of this compound, it is essential to consider its toxicity:

  • The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) . These safety profiles necessitate careful handling and further investigation into its therapeutic index.

Q & A

What are the key synthetic routes for preparing 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine?

Level: Basic
Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester functionality. A common route involves:

  • Step 1: Preparation of a halogenated pyridine precursor (e.g., 5-bromo-2-methoxy-4-(trifluoromethyl)pyridine) using nucleophilic substitution or directed ortho-metalation.
  • Step 2: Reaction with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C .
  • Key Considerations: Use of inert atmosphere (N₂/Ar) and rigorous drying of solvents to prevent boronate hydrolysis. Yields are typically 70–90% after column chromatography .

How can the purity and structural integrity of this boronate-containing compound be validated?

Level: Basic
Answer:
Analytical Methods:

  • NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and boronate integration. The methoxy group (~δ 3.8–4.0 ppm) and trifluoromethyl (~δ -60 ppm in ¹⁹F NMR) are diagnostic .
  • X-ray Crystallography: For unambiguous structural confirmation. SHELX software (e.g., SHELXL-2018) is widely used for refinement, particularly for resolving steric effects from the tetramethyl dioxaborolan group .
  • HPLC-MS: To assess purity (>95%) and detect hydrolyzed byproducts (e.g., boronic acids) .

What challenges arise in Suzuki-Miyaura couplings involving the trifluoromethyl group?

Level: Advanced
Answer:
The electron-withdrawing trifluoromethyl group can:

  • Reduce Reactivity: Deactivate the pyridine ring, necessitating higher catalyst loading (e.g., 5–10 mol% Pd) or ligands like SPhos/XPhos to enhance turnover .
  • Induce Steric Hindrance: The bulky CF₃ group may slow transmetallation. Optimize temperature (90–110°C) and use polar aprotic solvents (DME/DMF) to improve kinetics .
  • Contradictions in Literature: Some studies report reduced yields with CF₃-substituted aryl halides, while others achieve high efficiency via microwave-assisted protocols .

How does the boronate ester influence the compound’s stability under varying conditions?

Level: Advanced
Answer:

  • Hydrolytic Sensitivity: The dioxaborolan group hydrolyzes in protic solvents (e.g., H₂O/MeOH). Store under anhydrous conditions at -20°C .
  • Thermal Stability: Decomposition occurs above 150°C. Avoid prolonged heating during reactions; monitor via TGA/DSC for thermal profiling .
  • Oxidative Stability: Boronates oxidize slowly in air. Use antioxidants (e.g., BHT) in long-term storage .

What computational methods predict the reactivity of this compound in cross-coupling reactions?

Level: Advanced
Answer:

  • DFT Calculations: Model transition states (e.g., Pd-B transmetallation) using Gaussian09 or ORCA. The trifluoromethyl group’s electron-withdrawing effect lowers HOMO energy, slowing oxidative addition .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction rates. Polar solvents stabilize charged intermediates, improving coupling efficiency .
  • Hammett Parameters: Quantify substituent effects (σₚ for CF₃ = +0.54) to predict reaction kinetics .

How to troubleshoot low yields in aryl-boronate coupling reactions?

Level: Advanced
Answer:
Common Issues and Solutions:

  • Incomplete Halogen-Boron Exchange: Ensure stoichiometric excess of B₂Pin₂ (1.2–1.5 equiv) and fresh Pd catalyst .
  • Protodeboronation: Minimize acidic protons (use degassed solvents, avoid protic additives) .
  • Byproduct Formation: Employ scavengers (e.g., polymer-bound quinoline) to trap Pd black .

What are the applications of this compound in medicinal chemistry?

Level: Basic
Answer:

  • Intermediate for Biaryls: Used to synthesize trifluoromethyl-containing biaryl pharmacophores (e.g., kinase inhibitors, antiviral agents) via Suzuki coupling .
  • Proteolysis-Targeting Chimeras (PROTACs): The boronate enables conjugation to E3 ligase ligands .
  • In Vivo Stability: The pinacol boronate ester improves metabolic stability compared to boronic acids .

How to design experiments for studying steric effects in derivatives of this compound?

Level: Advanced
Answer:

  • Steric Maps: Generate using software (e.g., MOE) to quantify spatial occupancy of the tetramethyl dioxaborolan group.
  • Comparative Kinetics: Synthesize analogs with varying substituents (e.g., methyl vs. ethyl boronate) and measure coupling rates .
  • X-ray Analysis: Resolve steric clashes in crystal structures (e.g., using SHELXL ).

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